molecular formula C7H8N4O2.C4H11NO<br>C11H19N5O3 B1218017 Ambuphylline CAS No. 5634-34-4

Ambuphylline

Cat. No.: B1218017
CAS No.: 5634-34-4
M. Wt: 269.30 g/mol
InChI Key: SEIRRUDMPNNSCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ambuphylline, also known as bufylline, is a compound formed by the combination of theophylline and 2-amino-2-methyl-1-propanol (aminoisobutanol). It is primarily used as a bronchodilator and diuretic. Theophylline, a key component of this compound, has a long history of use in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its ability to relax bronchial smooth muscles .

Mechanism of Action

Target of Action

Ambuphylline, also known as bufylline, is a combination of theophylline and aminoisobutanol . The primary targets of this compound are the smooth muscles of the bronchial airways and pulmonary blood vessels . These targets play a crucial role in maintaining the patency of the airways and regulating the blood flow in the lungs.

Mode of Action

This compound acts by releasing theophylline after ingestion . Theophylline, a key component of this compound, relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels . It also reduces airway responsiveness to histamine, methacholine, adenosine, and allergen . This leads to bronchodilation, which is the widening of the air passages, allowing for increased airflow to the lungs.

Biochemical Pathways

Theophylline, the active component of this compound, exerts its effects primarily through the inhibition of phosphodiesterase (PDE) enzymes . By inhibiting PDE III and, to a lesser extent, PDE IV, theophylline increases the levels of cyclic AMP and cyclic GMP within the cells . This leads to relaxation of the smooth muscles in the airways and vasodilation of the pulmonary blood vessels .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, theophylline is released from this compound and is absorbed into the bloodstream . Theophylline is metabolized in the liver via demethylation (CYP 1A2) and hydroxylation (CYP 2E1 and 3A4), forming active metabolites . Theophylline and its metabolites are primarily excreted in the urine .

Result of Action

The primary result of this compound’s action is bronchodilation, which is the relaxation and widening of the bronchial airways . This leads to improved airflow to the lungs, reducing the symptoms of conditions like asthma, chronic bronchitis, and COPD . Additionally, theophylline’s action on the pulmonary blood vessels results in improved blood flow within the lungs .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, factors such as diet, smoking, and concomitant medications can affect the metabolism and clearance of theophylline, thereby influencing its therapeutic effect . Furthermore, genetic variations can also impact the individual’s response to this compound . Therefore, it’s important to consider these factors when prescribing and administering this compound.

Biochemical Analysis

Biochemical Properties

Ambuphylline plays a significant role in biochemical reactions, particularly in the respiratory system. It interacts with various enzymes and proteins, including phosphodiesterase enzymes, which it inhibits. This inhibition leads to an increase in cyclic AMP levels, resulting in bronchodilation and muscle relaxation . This compound also interacts with adenosine receptors, blocking their action and further contributing to its bronchodilator effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by increasing cyclic AMP levels, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. In respiratory cells, this leads to relaxation of bronchial smooth muscles and improved airflow . Additionally, this compound’s interaction with adenosine receptors can modulate inflammatory responses in immune cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to increased cyclic AMP levels. This results in the relaxation of bronchial smooth muscles and dilation of airways . This compound also binds to adenosine receptors, blocking their action and preventing bronchoconstriction . These interactions highlight the compound’s dual mechanism of action in promoting bronchodilation and reducing inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur at higher temperatures . Long-term studies have shown that this compound maintains its bronchodilator effects over extended periods, although its efficacy may decrease with prolonged use due to potential tolerance development .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively relaxes bronchial smooth muscles and improves respiratory function . At higher doses, it can cause adverse effects such as tachycardia, nausea, and central nervous system stimulation . These findings highlight the importance of careful dosage management to avoid toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . These interactions influence the compound’s metabolism and clearance from the body. This compound’s metabolism can affect metabolic flux and metabolite levels, impacting its overall efficacy and safety profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with membrane transport proteins, facilitating its movement across cell membranes . The compound’s distribution is influenced by factors such as blood perfusion, tissue binding, and regional pH . These factors contribute to its localization and accumulation in target tissues, enhancing its therapeutic effects.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with phosphodiesterase enzymes and adenosine receptors . This localization is essential for its bronchodilator effects, as it allows this compound to modulate key signaling pathways and cellular processes involved in bronchial smooth muscle relaxation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ambuphylline is synthesized by combining theophylline with 2-amino-2-methyl-1-propanol. The reaction typically involves dissolving theophylline in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding 2-amino-2-methyl-1-propanol under controlled conditions. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and solvent concentration, to ensure high yield and purity of the final product. The reaction mixture is then subjected to purification steps, such as crystallization and filtration, to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Ambuphylline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidation products.

    Reduction: Reduction reactions can modify the functional groups within this compound.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Ambuphylline has a wide range of scientific research applications:

Comparison with Similar Compounds

    Theophylline: A key component of ambuphylline, used as a bronchodilator.

    Aminophylline: A compound similar to this compound, consisting of theophylline and ethylenediamine.

    Dyphylline: Another xanthine derivative used as a bronchodilator.

Uniqueness of this compound: this compound is unique due to its combination of theophylline and 2-amino-2-methyl-1-propanol, which enhances its bronchodilatory and diuretic effects. This combination allows for a broader range of therapeutic applications compared to theophylline alone .

Properties

IUPAC Name

2-amino-2-methylpropan-1-ol;1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2.C4H11NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-4(2,5)3-6/h3H,1-2H3,(H,8,9);6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIRRUDMPNNSCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N.CN1C2=C(C(=O)N(C1=O)C)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204880
Record name Ambuphylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5634-34-4
Record name Ambuphylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5634-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ambuphylline [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005634344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bufylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13812
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ambuphylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, compound with 2-amino-2-methylpropan-1-ol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMBUPHYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOU5V0B772
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ambuphylline
Reactant of Route 2
Ambuphylline
Reactant of Route 3
Ambuphylline
Reactant of Route 4
Reactant of Route 4
Ambuphylline
Reactant of Route 5
Reactant of Route 5
Ambuphylline
Reactant of Route 6
Reactant of Route 6
Ambuphylline
Customer
Q & A

Q1: What can the study on the kinetics of Ambuphylline decomposition tell us about its stability in various conditions?

A1: While the provided abstract [] doesn't detail the specific conditions used in the study, the research likely explored the decomposition of this compound at various temperatures. The incremental isoconversional method allows researchers to determine the activation energy of decomposition across different degrees of conversion. This data is crucial for understanding how this compound degrades under thermal stress and can inform appropriate storage conditions, formulation strategies, and ultimately, shelf-life estimations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.